Fenclozic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-inflammatory and Analgesic Effects

Studies conducted in the 1960s demonstrated that fenclozic acid exhibited anti-inflammatory and analgesic effects in various animal models, including rats, mice, and guinea pigs. These effects were comparable to those of phenylbutazone, a widely used anti-inflammatory drug at the time. Notably, fenclozic acid showed sustained activity in longer-duration tests, surpassing phenylbutazone in potency [].

However, further research on fenclozic acid's mechanism of action revealed that it differed from other anti-inflammatory drugs like corticosteroids. Fenclozic acid did not stimulate the adrenal glands, nor did it possess any corticosteroid-like activity, suggesting a unique mechanism for its anti-inflammatory and analgesic effects [].

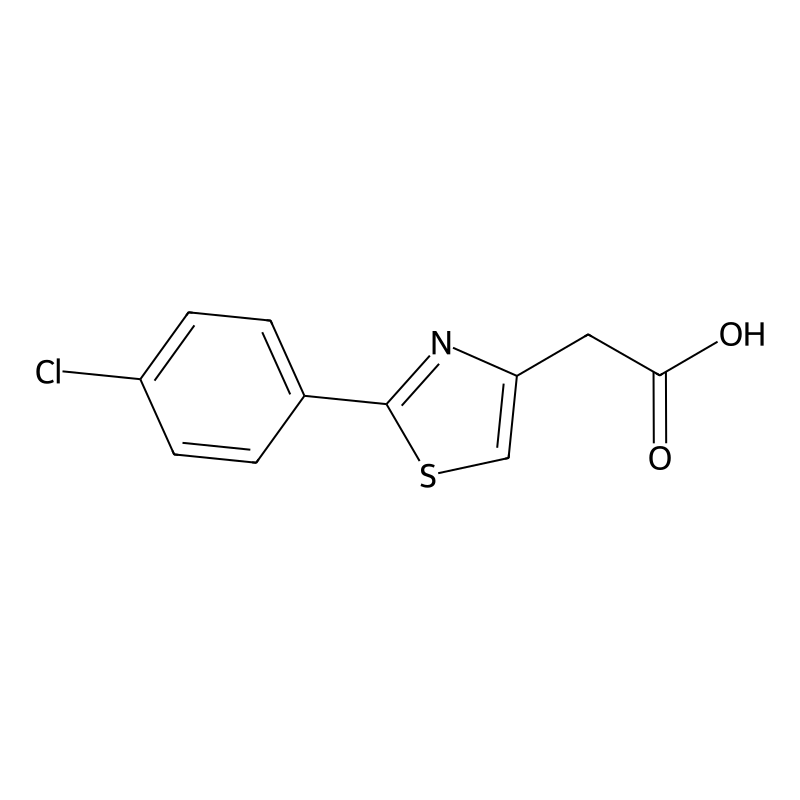

Fenclozic acid is a chemical compound classified as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its chemical structure is characterized by the presence of a thiazole ring and a chlorophenyl group, specifically identified as 2-(4-chlorophenyl)-1,3-thiazol-4-yl acetic acid. Initially developed for pain relief and inflammation reduction, fenclozic acid was withdrawn from the market in 1970 due to safety concerns, particularly its association with hepatotoxicity leading to jaundice in patients .

- Fenclozic acid is considered moderately toxic with an oral LD50 (lethal dose for 50% of test population) of 1000-5000 mg/kg in rats [].

- It is not flammable but can decompose upon heating, releasing toxic fumes [].

- Safety precautions like wearing gloves, protective clothing, and avoiding eye contact are essential when handling Fenclozic acid [].

Fenclozic acid undergoes various metabolic transformations in the body. Key reactions include:

- Oxidative Metabolism: Cytochrome P450 enzymes mediate the oxidation of fenclozic acid, leading to the formation of several metabolites, including aldehydes and carboxylic acids .

- Conjugation Reactions: These involve glucuronidation and glutathione conjugation, which can produce reactive metabolites that may contribute to toxicity. The conjugated forms can interact with proteins, potentially leading to adverse effects .

- Decomposition: In neutral phosphate buffers, fenclozic acid can decompose into simpler compounds, complicating the understanding of its metabolic fate .

Synthesis of fenclozic acid typically involves several steps:

- Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate thioketones and halogenated compounds.

- Chlorination: The introduction of the chlorophenyl group is performed via electrophilic aromatic substitution.

- Acetic Acid Derivation: The final product is obtained by introducing an acetic acid moiety to the thiazole structure.

These synthetic approaches allow for the production of fenclozic acid in a laboratory setting, although specific methods may vary based on desired purity and yield .

Research has indicated that fenclozic acid interacts with various biological systems:

- Metabolic Interactions: The compound's metabolism can lead to the formation of reactive species that may interact with liver enzymes and proteins, contributing to toxicity .

- Drug Interactions: Fenclozic acid's metabolic pathways may overlap with those of other NSAIDs, suggesting potential interactions that could exacerbate hepatic effects when co-administered with other drugs .

Fenclozic acid shares structural similarities with several other non-steroidal anti-inflammatory drugs. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ibuprofen | Propionic acid derivative with an isobutyl group | Widely used; generally well-tolerated |

| Diclofenac | Phenylacetic acid derivative with a heterocyclic amine | Associated with fewer severe hepatotoxic effects |

| Tolmetin | Acetic acid derivative similar to fenclozic acid | Less frequently associated with liver toxicity |

Fenclozic acid is unique among these compounds due to its specific thiazole ring structure and the historical context of its withdrawal from clinical use due to severe hepatotoxicity concerns . This highlights the importance of ongoing monitoring and evaluation of drug safety profiles in pharmacotherapy.

The synthesis of fenclozic acid, chemically known as 2-(4-chlorophenyl)thiazol-4-ylacetic acid, has evolved significantly since its initial development in the 1960s by Imperial Chemical Industries pharmaceuticals [1] [22]. The original synthetic approaches were characterized by multi-step processes that employed traditional organic chemistry methodologies, though these methods presented considerable safety challenges and operational limitations [1] [2].

| Method | Starting Materials | Conditions | Key Features |

|---|---|---|---|

| Original 1960s Synthesis | Potassium cyanide, 4-chloroacetophenone | Basic medium, elevated temperature | Multi-step process with safety hazards |

| Hantzsch Thiazole Synthesis | α-haloketones, thioamides | Condensation reaction, nucleophilic attack | Nucleophilic sulfur attack mechanism |

| Cyanide-Based Route | Labelled potassium cyanide | Multi-step transformation | Radioactive isotope incorporation |

The foundational synthesis of fenclozic acid relied heavily on the established Hantzsch thiazole synthesis methodology, which was first developed in 1887 [25] [28]. This classical approach involved the condensation of α-haloketones with thioamides or thioureas, utilizing the strong nucleophilicity of the sulfur atom to facilitate ring formation [25] [27]. The reaction proceeds through an initial nucleophilic substitution mechanism where the sulfur atom attacks the electrophilic carbon bearing the halogen, followed by cyclization and aromatization steps [27] [28].

The original 1960s synthesis pathway for fenclozic acid specifically employed potassium cyanide as a key starting material, which was incorporated through a series of transformations to construct the thiazole ring system [1] [2]. This cyanide-based route represented a significant synthetic challenge due to the inherent toxicity and handling difficulties associated with cyanide reagents [1] [5]. The multi-step nature of this process also resulted in relatively modest overall yields and required extensive purification procedures to obtain the desired product in acceptable purity [1] [2].

Historical approaches to thiazole synthesis demonstrated that the reaction mechanism proceeds through well-defined intermediates that can be isolated under controlled conditions [25] [28]. The initial formation of a thioamide-haloketone adduct is followed by intramolecular cyclization, with the final aromatization step completing the thiazole ring construction [27] [28]. These mechanistic insights provided the foundation for subsequent optimization efforts in fenclozic acid synthesis [1] [2].

The early synthetic methods for fenclozic acid were characterized by several inherent limitations, including the use of hazardous reagents, lengthy reaction times, and modest yields [1] [2]. The reliance on potassium cyanide as a starting material posed significant safety concerns in large-scale synthesis operations [1] [5]. Additionally, the multi-step nature of these processes resulted in cumulative yield losses and increased production costs [1] [2].

Modern Synthetic Optimization Strategies

Contemporary approaches to fenclozic acid synthesis have incorporated numerous technological and methodological advances to address the limitations of historical methods [1] [2]. Modern synthetic optimization strategies focus on improving safety profiles, enhancing reaction efficiency, and implementing environmentally sustainable practices [18] [19].

| Optimization Approach | Traditional Method | Modern Improvement | Benefits |

|---|---|---|---|

| Solvent Selection | Harsh organic solvents | Green solvent alternatives | Environmental compatibility |

| Temperature Control | High temperature requirements | Microwave-assisted heating | Reduced reaction times |

| Catalyst Systems | Limited catalyst options | Metal-free catalysis systems | Higher selectivity |

| Purification Techniques | Column chromatography | Advanced purification methods | Improved purity |

| Safety Improvements | Significant hazard exposure | Reduced hazardous reagent use | Enhanced laboratory safety |

The implementation of modern synthetic methodology has resulted in significant improvements to the original fenclozic acid synthesis [1] [2]. By employing contemporary purification techniques and optimized reaction conditions, many of the inherent hazards associated with the 1960s synthesis have been either eliminated or substantially reduced [1] [5]. These improvements include the development of alternative synthetic routes that minimize or eliminate the use of highly toxic reagents such as potassium cyanide [1] [2].

Microwave-assisted synthesis has emerged as a particularly valuable optimization strategy for thiazole construction [32] [34]. This approach enables rapid heating and precise temperature control, resulting in dramatically reduced reaction times while maintaining or improving product yields [32] [34]. Microwave conditions have been successfully applied to various thiazole synthesis methodologies, including one-pot multicomponent reactions that streamline the overall synthetic process [32] [33].

Metal-free catalysis systems represent another significant advancement in modern thiazole synthesis [18] [31]. These approaches eliminate the need for expensive transition metal catalysts while often providing superior selectivity and environmental compatibility [18] [31]. Acetic acid-mediated reactions have proven particularly effective for regioselective thiazole synthesis, enabling the formation of complex substitution patterns with high efficiency [31].

The development of convergent synthetic strategies has also contributed to improved efficiency in fenclozic acid preparation [19]. These approaches involve the strategic disconnection of the target molecule into fragments of similar complexity, which can then be assembled through efficient coupling reactions [19]. Convergent synthesis typically results in higher overall yields and reduced synthetic steps compared to linear synthetic approaches [19].

Solvent optimization has played a crucial role in modernizing fenclozic acid synthesis [30]. The replacement of traditional organic solvents with environmentally benign alternatives has reduced both environmental impact and operational hazards [30] [34]. Green chemistry principles have been increasingly incorporated into synthetic planning, leading to more sustainable and economically viable processes [34].

Radiolabeled Derivative Synthesis Techniques

The synthesis of radiolabeled fenclozic acid derivatives represents a specialized area of synthetic chemistry that enables detailed pharmacokinetic and metabolic studies [1] [6]. Carbon-14 radiolabeling has emerged as the preferred approach for fenclozic acid due to its compatibility with biological systems and excellent detection sensitivity [7] [8].

| Isotope | Half-Life | Detection Method | Specific Activity Range | Primary Applications |

|---|---|---|---|---|

| Carbon-14 | 5,730 years | Liquid scintillation counting | 50-500 mCi/mmol | ADME studies, metabolite tracking |

| Tritium | 12.3 years | Beta radiation detection | 1-100 Ci/mmol | Receptor binding assays |

| Carbon-13 | Stable | NMR spectroscopy | Natural abundance | Structural analysis |

The modern approach to carbon-14 labeled fenclozic acid synthesis builds upon the original 1960s methodology while incorporating significant safety and efficiency improvements [1] [2]. The updated synthetic route utilizes labeled potassium cyanide as the carbon-14 source, but employs modern synthetic methodology and purification techniques to minimize hazards and improve yields [1] [5]. This approach has successfully addressed many of the safety concerns associated with the original synthesis while maintaining the ability to incorporate the radioactive label at the desired position [1] [2].

Carbon-14 remains the isotope of choice for radiolabeling due to its biological equivalence to carbon-12 and its exceptionally low natural background [10]. The long half-life of carbon-14 (approximately 5,730 years) eliminates the need for decay corrections during experimental procedures and provides excellent counting efficiency using liquid scintillation techniques [10] [7]. The soft beta emission of carbon-14 does not require radiation shielding but is easily detectable, making it ideal for quantitative analysis [10] [7].

The strategic placement of the carbon-14 label within the fenclozic acid structure is critical for metabolic studies [10] [1]. The synthetic route must be designed to introduce the radioactive carbon at a position that will provide meaningful information about the compound's metabolic fate [10] [8]. Total synthesis from a single carbon-14 atom precursor is typically required, as direct irradiation methods have proven ineffective due to random incorporation and extensive impurity formation [10].

Accelerator mass spectrometry technology has enhanced the sensitivity of carbon-14 detection by several orders of magnitude compared to conventional liquid scintillation counting [10] [8]. This advancement enables the use of much lower radiation doses while maintaining excellent analytical sensitivity [10] [8]. The technology relies on the ratio of carbon-14 to carbon-12 for quantification, providing unprecedented detection limits for metabolic studies [10].

Quality control considerations for radiolabeled fenclozic acid synthesis include rigorous assessment of radiochemical purity, specific activity, and chemical integrity [10] [1]. Radiolysis effects, where compounds decompose under the influence of their own radiation, must be carefully monitored and mitigated through appropriate storage conditions [10]. The use of low temperature storage under inert atmospheres and the addition of stabilizing solvents can help minimize radiolytic degradation [10].

Metabolite-Specific Labeling (e.g., Acyl Glucuronide)

The synthesis of metabolite-specific labeled derivatives of fenclozic acid, particularly the acyl glucuronide conjugate, represents a specialized application of both synthetic chemistry and radiolabeling techniques [1] [15]. Acyl glucuronidation represents a major metabolic pathway for carboxylic acid-containing drugs, making the synthesis of these metabolites crucial for comprehensive pharmacokinetic studies [15] [16].

| Synthesis Parameter | Traditional Approach | Optimized Method | Critical Factors |

|---|---|---|---|

| Starting Material | Protected glucuronic acid derivatives | Selective acylation precursors | Substrate structure |

| Activation Method | Acid chloride formation | Kinetic anomeric effect | Base concentration |

| Stereoselectivity | Mixed α/β anomers | Preferential β-formation | Stereochemical control |

| Reaction Time | 6-24 hours | 2-6 hours | Temperature control |

| Yield Range | 30-60% | 70-85% | Purification method |

The concomitant labeled stereoselective synthesis of the key acyl glucuronide metabolite has been successfully developed alongside the carbon-14 labeled fenclozic acid synthesis [1] [2]. This approach enables the production of the 1-β-O-acyl glucuronide, which represents the primary metabolic conjugate formed through phase II metabolism [1] [15]. The stereoselective nature of this synthesis is crucial, as the biological activity and reactivity of acyl glucuronides are highly dependent on their anomeric configuration [15] [17].

Modern approaches to acyl glucuronide synthesis have incorporated the selective acylation method, which relies on the kinetic anomeric effect to favor β-acylation over α-acylation in mildly basic conditions [15] [16]. This methodology requires only monoprotection of the glucuronic acid precursor, typically using allyl or benzyl protecting groups [15]. The simplified protection strategy significantly improves the overall efficiency of the synthetic process while maintaining excellent stereoselectivity [15] [16].

The reactivity characteristics of acyl glucuronides make their synthesis and handling particularly challenging [15] [17]. These metabolites undergo spontaneous degradation through both hydrolysis and intramolecular transacylation reactions at physiological pH and temperature [15] [17]. The degradation rate is influenced by both electronic and steric factors of the aglycone structure, with fenclozic acid acyl glucuronide exhibiting specific reactivity patterns that must be considered during synthesis and storage [15] [17].

Advanced synthetic methodologies for acyl glucuronide preparation have incorporated improved activation techniques that enhance both yield and selectivity [15] [16]. The use of specialized coupling reagents and optimized reaction conditions has enabled the efficient formation of the desired β-anomer while minimizing the formation of unwanted regioisomers [15] [16]. These improvements have been particularly important for the synthesis of labeled metabolites where material quantities are limited [1] [15].

The characterization and quality assessment of synthesized acyl glucuronide metabolites requires sophisticated analytical techniques [15] [17]. The inherent instability of these compounds necessitates rapid analysis and careful sample handling to prevent artifact formation [15] [17]. Liquid chromatography coupled with mass spectrometry has proven essential for confirming both the identity and purity of synthesized acyl glucuronide derivatives [15] [17].

Fenclozic acid undergoes extensive biotransformation through multiple metabolic pathways, involving both Phase I and Phase II metabolic processes. The primary metabolic routes include oxidative transformations mediated by cytochrome P450 enzymes and conjugation reactions facilitated by various transferases and synthetases [1] [2].

The Phase I metabolic pathways of fenclozic acid predominantly involve hydroxylation reactions, producing metabolites designated as M1 through M7. These hydroxylated derivatives are formed through cytochrome P450-mediated oxidation, with hydroxylation occurring at various positions on the molecular structure [1] [3]. Additionally, oxidative decarboxylation represents a significant primary metabolic route, generating metabolite M8 through cytochrome P450-mediated oxidative decarboxylation processes [1].

A particularly notable primary metabolic pathway involves the formation of side-chain-shortened metabolites through a decarboxylation cascade. This pathway produces a series of related compounds including methyl (M35), hydroxymethyl (M34), aldehyde (M33), aldehyde hydrate (M26), and carboxylic acid (M8) metabolites [1]. The decarboxylated compound M35 was originally identified by Foulkes as "metabolite V" and serves as the precursor for this metabolic sequence [1].

Secondary metabolic routes encompass extensive conjugation reactions that transform the parent compound and its Phase I metabolites into more polar, water-soluble derivatives suitable for excretion. These secondary pathways include amino acid conjugation, glucuronidation, and glutathione conjugation processes [1] [2] [4].

Reactive Metabolite Formation Mechanisms

Fenclozic acid demonstrates significant potential for reactive metabolite formation through multiple bioactivation pathways. The formation of reactive metabolites is evidenced by the detection of numerous glutathione-derived conjugates and the observation of high levels of covalent binding to proteins in vitro [1] [5] [6].

The primary mechanism of reactive metabolite formation involves the generation of an epoxide intermediate through cytochrome P450-mediated oxidation. This epoxide reactive metabolite subsequently undergoes conjugation with glutathione, forming up to 16 glutathione-related products including positional and diastereoisomers [5] [3]. The epoxide formation represents a classic bioactivation pathway that produces electrophilic species capable of covalent binding to nucleophilic sites on cellular macromolecules [5].

Acyl-coenzyme A conjugates represent another significant class of reactive metabolites formed during fenclozic acid metabolism. The formation of acyl-coenzyme A thioesters occurs through ATP-dependent acid:coenzyme A synthetase enzymes, producing reactive intermediates that are 40-70 times more reactive toward glutathione than corresponding acyl-glucuronides [1] [6]. These acyl-coenzyme A conjugates can undergo spontaneous transacylation reactions with nucleophilic sites on proteins and other biomacromolecules, potentially leading to cellular dysfunction [1].

The formation of acyl-glucuronides, while less reactive than acyl-coenzyme A conjugates, still represents a pathway for reactive metabolite generation. Although direct covalent binding of acyl-glucuronides was not observed in microsomal systems, these conjugates retain the potential for protein modification through acyl migration and subsequent hydrolysis [1] [6].

Species-Specific Metabolic Differences

Significant species-specific differences in fenclozic acid metabolism have been identified through comparative studies across various animal models and humanized systems. These differences are particularly pronounced when comparing conventional rodent models to humanized liver models [1] [2].

In Han Wistar rats, fenclozic acid metabolism produces metabolites M1 through M18, with specific rat-only metabolites including M15 [1]. The rat metabolic profile demonstrates moderate reactive metabolite formation, primarily through glutathione conjugation pathways producing M16-M18 [5]. However, the overall complexity of metabolism in rats remains moderate compared to humanized systems [1].

C57BL/6 mice exhibit a broader metabolic profile, generating metabolites M1 through M24, with unique mouse-specific metabolites including M16, M18, and M20-M24 [1] [7]. The mouse model demonstrates similar levels of reactive metabolite formation to rats but with additional glutathione-derived conjugates, indicating species-specific differences in bioactivation pathways [1].

Hepatic reductase null mice represent a specialized model where cytochrome P450-mediated oxidative metabolism is absent. In these mice, fenclozic acid metabolism is entirely focused on the carboxylic acid function, producing limited conjugates including M10 (acyl-glucuronide), M13 (taurine conjugate), and M14 (glycine conjugate) [4] [8]. This model demonstrates minimal reactive metabolite formation and low metabolic complexity due to the absence of oxidative bioactivation pathways [4].

The most significant species differences are observed in chimeric mice with humanized livers, which produce the most comprehensive metabolic profile including metabolites M1 through M37 [1]. These models generate unique human-like metabolites including M25-M37, which are not observed in conventional rodent models [1]. The humanized liver model demonstrates high reactive metabolite formation and metabolic complexity, most closely resembling predicted human metabolism [1].

Humanized Liver Models for Metabolism Studies

Humanized liver models, particularly the PXB-mouse system, represent a significant advancement in predicting human drug metabolism and toxicity. These models utilize chimeric mice with livers highly repopulated with human hepatocytes, achieving up to 95% human hepatocyte replacement [1] [9].

The PXB-mouse model demonstrates superior capability in recapitulating human-specific metabolic pathways compared to conventional animal models. In fenclozic acid metabolism studies, PXB-mice generated a complex metabolite profile including 37 distinct metabolites, with 13 metabolites (M25-M37) being unique to the humanized system [1]. These unique metabolites include evidence of side-chain extension (M25), decarboxylation pathway intermediates (M26, M33-M35), and novel glutathione-derived conjugates (M27, M28, M30, M31) [1].

The humanized liver model successfully predicts several human-specific metabolic characteristics including enhanced formation of reactive metabolites through multiple pathways. The detection of glutathione-derived conjugates in the humanized system provides evidence for bioactivation pathways that may be more relevant to human toxicity than those observed in conventional rodent models [1].

One particularly significant finding in humanized liver models is the formation of side-chain-elongated metabolites through incorporation into fatty acid synthesis pathways. Metabolite M25 demonstrates evidence of coenzyme A conjugation followed by entry into the malonyl-coenzyme A fatty acid synthesis pathway, resulting in chain elongation [1]. This represents a metabolic pathway that appears to be unique to human-like metabolism and may contribute to the human-specific toxicity observed clinically [1].

The humanized liver model also demonstrates enhanced formation of intermediate metabolites in the decarboxylation pathway, with systemic exposure to metabolites M26, M33, and M35 being much greater than in conventional mouse models [1]. This enhanced exposure to potentially reactive intermediates may provide insights into the mechanisms underlying human-specific hepatotoxicity [1].

Conjugation Pathways (Glutathione, Amino Acids, etc.)

Fenclozic acid undergoes extensive conjugation through multiple pathways, each involving specific enzyme systems and cofactors. These conjugation reactions serve both detoxification and bioactivation functions, depending on the specific pathway involved [1] [2].

Glutathione conjugation represents the primary detoxification pathway for reactive metabolites of fenclozic acid. This pathway involves glutathione S-transferase enzymes located in the cytosol, utilizing glutathione as the conjugating agent [1]. The glutathione conjugation pathway produces numerous metabolites including M16-M18, M24, and M27-M32, with some conjugates being species-specific [1]. The extensive formation of glutathione conjugates provides direct evidence for the generation of electrophilic reactive metabolites during fenclozic acid metabolism [1] [5].

The glutathione conjugation pathway proceeds through the mercapturic acid pathway, ultimately producing N-acetylcysteine conjugates such as M17 [1]. This pathway represents the final excretion route for glutathione-conjugated metabolites and involves sequential processing through cysteinylglycine, cysteine, and finally N-acetylcysteine derivatives [1].

Amino acid conjugation pathways play a crucial role in fenclozic acid metabolism, involving mitochondrial enzyme systems that utilize coenzyme A activation. Glycine conjugation, catalyzed by glycine N-acyltransferase, produces the major metabolite M14 [1] [10]. This pathway involves initial formation of fenclozic acid-coenzyme A thioester followed by conjugation with glycine [10] [11].

Taurine conjugation represents another significant amino acid conjugation pathway, producing metabolite M13 through the action of bile acid coenzyme A:amino acid N-acyltransferase [1] [12]. This enzyme system demonstrates dual specificity for both glycine and taurine conjugation, allowing for the formation of multiple amino acid conjugates from a single enzyme [12].

Glutamine conjugation produces metabolite M12 through glutamine synthetase activity in mitochondria, requiring ATP as a cofactor [1]. This pathway represents an alternative route for amino acid conjugation and contributes to the overall metabolic complexity of fenclozic acid [1].

Carnitine conjugation produces metabolite M11 through carnitine palmitoyltransferase activity, utilizing coenzyme A as a cofactor [1]. This pathway is of particular toxicological concern as carnitine conjugates can effectively deplete cellular carnitine pools, potentially interfering with fatty acid transport and energy metabolism [1].

Glucuronidation represents a major Phase II conjugation pathway, producing the acyl-glucuronide metabolite M10 through UDP-glucuronosyltransferase activity in the endoplasmic reticulum [1]. While acyl-glucuronides are generally less reactive than acyl-coenzyme A conjugates, they retain the potential for protein modification and contribute to the overall reactive metabolite burden [1] [6].